alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt

Overview

Description

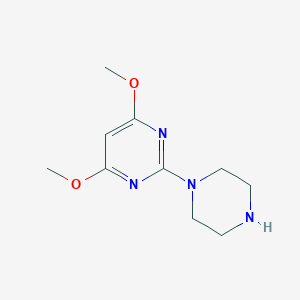

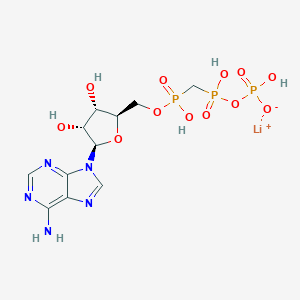

Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt is a potent P2 purinoceptor agonist . It is more potent than ATP at the P2X subtype .

Molecular Structure Analysis

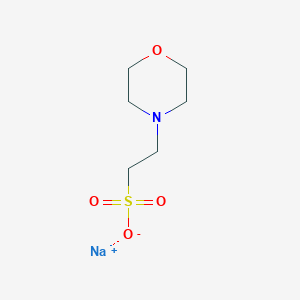

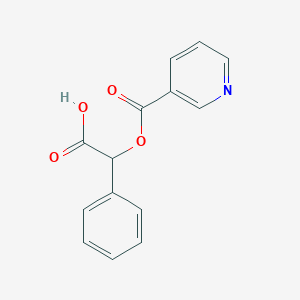

The molecular formula of alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt is C11H18N5O12P3 . The molecular weight is 511.14 . The compound is characterized by the replacement of the bridging oxygen atom between the α- and β-phosphate groups with methylene .Chemical Reactions Analysis

Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt has been used as a P2-purinoreceptor agonist (P2X) to analyze its effects on membrane conductance in the astrocytes of the caudal nucleus . It has also been used as a P2X receptor agonist to increase the calcium current in the neurons in satellite cells .Physical And Chemical Properties Analysis

Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt is a solid substance . It is white in color . It is soluble in water, with a solubility of 100 mg/mL . The compound should be stored at -20°C .Scientific Research Applications

Pharmacological Research : Alpha,beta-MeATP has been shown to enhance the contraction of the rabbit basilar artery by uridine 5'-triphosphate through mechanisms other than nucleotidase inhibition, but not via a P2X receptor (Miyagi et al., 2004).

Lithium Extraction : Research on room temperature ionic liquids in tributyl phosphate has shown that they can effectively extract lithium from salt lake brine, with a high extraction efficiency of 99.12%, making it a promising alternative to traditional organic solvents in liquid/liquid extraction (Shi et al., 2015).

Neuroscience and Psychiatric Disorders : Studies have indicated that chronic lithium treatment can reduce G alpha s, G alpha i1, and G alpha i2 mRNA levels in the rat cerebral cortex (Li et al., 1993), and lithium has been found effective in reducing pathological prion protein in prion-infected cells by inducing autophagy (Heiseke et al., 2009). Furthermore, lithium treatment significantly decreases alpha-adrenoceptor and beta-adrenoceptor densities in the rat brain, potentially affecting the adrenoceptor-mediated second messenger system and its therapeutic effects in bipolar disorder (Devaki et al., 2006).

Chemistry and Material Science : Lithium salts in ionic liquids with thiocyanate anion show high solubility and optimal ionic conductivity for lithium batteries, making them suitable for use in lithium-ion batteries (Rosol et al., 2009). Monoclinic lithium vanadium phosphate also shows promising potential as a cathode for lithium-ion batteries due to its high lithium capacity and ion mobility (Yin et al., 2003).

Mechanism of Action

- Unlike conventional antibiotics that often have a single target, AMPs act on multiple targets, making them effective against drug-resistant bacteria .

- AMPs employ various mechanisms:

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Alpha,Beta-Methyleneadenosine 5’-Triphosphate Lithium Salt serves as a potent agonist for certain purinergic receptors (P2 receptors), which are a class of cell surface receptors sensitive to the nucleotides ATP, ADP, and their analogs . Specifically, it is known for its selective activation of the P2X purinoceptor subtypes .

Cellular Effects

As a P2X receptor agonist, Alpha,Beta-Methyleneadenosine 5’-Triphosphate Lithium Salt can increase the calcium current in the neurons in satellite cells . It also has effects on membrane conductance in the astrocytes of the caudal nucleus .

Molecular Mechanism

The molecular mechanism of action of Alpha,Beta-Methyleneadenosine 5’-Triphosphate Lithium Salt involves its binding interactions with P2X purinoceptor subtypes. Its resistance to hydrolysis by ATPases allows it to persist longer and exert its effects .

Temporal Effects in Laboratory Settings

Its stability due to resistance to ATPase-mediated hydrolysis suggests it may have long-term effects on cellular function .

Metabolic Pathways

Alpha,Beta-Methyleneadenosine 5’-Triphosphate Lithium Salt is involved in purinergic signaling pathways. The specific metabolic pathways and enzymes or cofactors it interacts with are not well-defined .

properties

IUPAC Name |

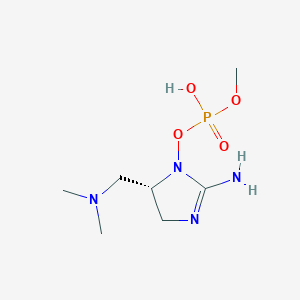

lithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3.Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHVREPTGDOYIC-YCSZXMBFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17LiN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635741 | |

| Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104809-20-3 | |

| Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,β-Methyleneadenosine 5'-triphosphate lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Unfortunately, the provided research excerpts do not contain the molecular formula and weight of AMP-CPP. Please refer to chemical databases or supplier information for this specific data.

ANone: The provided research excerpts do not include specific spectroscopic data for AMP-CPP.

A: The research excerpts primarily focus on AMP-CPP's biological activity and do not offer details about its material compatibility or stability in various conditions. As a non-hydrolyzable ATP analog, AMP-CPP is not expected to participate in catalytic reactions like ATP. Its primary application lies in studying and modulating ATP-dependent processes, particularly those involving P2 purinergic receptors. [, , , , , , ]

A: While the provided research excerpts don't explicitly mention computational studies on AMP-CPP, such techniques could be valuable. Researchers could utilize molecular docking simulations to investigate AMP-CPP's binding mode to various P2 receptor subtypes, comparing it to ATP and other analogs. Quantitative structure-activity relationship (QSAR) models could be developed to correlate AMP-CPP's structural features with its observed biological activity, guiding the design of novel P2 receptor modulators. []

A: While the provided excerpts don't offer a systematic SAR study, they highlight that modifications to the triphosphate chain significantly impact activity. For instance, replacing the oxygen between the β and γ phosphates with a methylene group (as in AMP-CPP) generally reduces potency compared to ATP or AMP-PNP (β,γ-imido ATP). [, , ] The excerpts also suggest that modifications at the 2' position of the adenosine moiety might influence activity, as 2-methylthio-ATP displays different effects compared to AMP-CPP at certain P2 receptors. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(Z)-octadec-9-enoyl]oxy-3-(10-pyren-1-yldecanoyloxy)propyl] (Z)-octadec-9-enoate](/img/structure/B11073.png)